Cas no 34121-17-0 (2-Amino-5-(aminosulfonyl)-4-chlorobenzamide)
2-Amino-5-(aminosulfonyl)-4-chlorobenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide,2-amino-5-(aminosulfonyl)-4-chloro-
- 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide
- 2-amino-4-chloro-5-sulfamoylbenzamide
- 2-Amino-4-chloro-5-sulphamoylbenzamide
- AKOS022664225
- SCHEMBL10575436
- EINECS 251-832-8
- 34121-17-0
- NS00029615
- DTXSID30187712
-
- Inchi: 1S/C7H8ClN3O3S/c8-4-2-5(9)3(7(10)12)1-6(4)15(11,13)14/h1-2H,9H2,(H2,10,12)(H2,11,13,14)
- InChI Key: YZVLDYQGTHLMDZ-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C(N)=O)C=C1S(N)(=O)=O)N
Computed Properties
- Exact Mass: 248.99764
- Monoisotopic Mass: 248.9974900g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 138Ų
Experimental Properties
- PSA: 129.27
2-Amino-5-(aminosulfonyl)-4-chlorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A629465-2.5mg |
2-Amino-5-(aminosulfonyl)-4-chlorobenzamide |
34121-17-0 | 2.5mg |
$ 242.00 | 2023-04-19 | ||
| TRC | A629465-25mg |
2-Amino-5-(aminosulfonyl)-4-chlorobenzamide |
34121-17-0 | 25mg |
$ 1877.00 | 2023-04-19 | ||
| eNovation Chemicals LLC | Y1299917-1g |
2-amino-4-chloro-5-sulfamoylbenzamide |
34121-17-0 | 95% | 1g |
$1200 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1299917-5g |
2-amino-4-chloro-5-sulfamoylbenzamide |
34121-17-0 | 95% | 5g |
$3600 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1299917-5g |
2-amino-4-chloro-5-sulfamoylbenzamide |
34121-17-0 | 95% | 5g |
$3600 | 2025-02-21 |
2-Amino-5-(aminosulfonyl)-4-chlorobenzamide Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide
Comprehensive Overview of 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide (CAS No. 34121-17-0): Properties, Applications, and Industry Insights
2-Amino-5-(aminosulfonyl)-4-chlorobenzamide, identified by its CAS number 34121-17-0, is a specialized organic compound with significant relevance in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining amino, sulfonyl, and chloro functional groups, making it a versatile intermediate for synthesizing bioactive molecules. Its benzamide backbone further enhances its utility in drug discovery, particularly in designing enzyme inhibitors and receptor modulators.
In recent years, the demand for sulfonamide derivatives like 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide has surged due to their role in developing antimicrobial agents and diuretics. Researchers are increasingly exploring its potential in addressing antibiotic resistance, a top-priority global health challenge. The compound’s chlorobenzamide moiety also attracts attention in agrochemical innovations, where it serves as a precursor for herbicides and pesticides with improved environmental safety profiles.
From a synthetic chemistry perspective, CAS 34121-17-0 exemplifies the convergence of green chemistry principles and high-yield synthesis. Modern catalytic methods, such as palladium-coupling reactions, have been optimized to produce this compound efficiently while minimizing waste. These advancements align with the industry’s shift toward sustainable manufacturing, a topic frequently searched by professionals in pharmaceutical R&D and process chemistry.
The compound’s physicochemical properties—including solubility, stability, and reactivity—are critical for formulation scientists. For instance, its aminosulfonyl group contributes to water solubility, facilitating its use in oral drug formulations. Such characteristics are often discussed in forums focusing on drug delivery optimization, a trending subtopic in pharmacokinetics studies.
Emerging applications of 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide extend to material science, where its aromatic structure is leveraged to design organic semiconductors and photocatalysts. This interdisciplinary potential makes it a recurring keyword in searches related to advanced functional materials and energy storage solutions.
Regulatory and safety assessments of CAS 34121-17-0 highlight its compliance with major REACH and FDA guidelines when handled under standard protocols. Detailed MSDS data and handling precautions are available for industrial users, addressing common queries about laboratory safety and compound storage.
In summary, 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide (CAS No. 34121-17-0) represents a multifaceted compound bridging gaps between medicinal chemistry, agrochemical development, and sustainable technology. Its evolving applications underscore its importance in addressing contemporary scientific and industrial challenges.
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